molecular formula C15H17F3N2O2S B12752132 Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- CAS No. 114991-56-9

Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro-

Cat. No.: B12752132
CAS No.: 114991-56-9
M. Wt: 346.4 g/mol
InChI Key: GIVVDBZFAUUHFA-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- is a complex organic compound with a unique structure that includes a trifluoromethyl group and a cyclooct[b]indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclooct[b]indole core, followed by the introduction of the trifluoromethyl group and the methanesulfonamide moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and methanesulfonamide moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methanesulfonamide moiety play crucial roles in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indol-4-yl)-
  • Pentanamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indol-4-yl)-

Uniqueness

Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that lack this functional group.

Properties

CAS No.

114991-56-9

Molecular Formula

C15H17F3N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

1,1,1-trifluoro-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-4-yl)methanesulfonamide

InChI

InChI=1S/C15H17F3N2O2S/c16-15(17,18)23(21,22)20-13-9-5-7-11-10-6-3-1-2-4-8-12(10)19-14(11)13/h5,7,9,19-20H,1-4,6,8H2

InChI Key

GIVVDBZFAUUHFA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C3=C(N2)C(=CC=C3)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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